4,6-Di(cyclopenten-1-yl)pyrimidine
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Overview
Description
4,6-Di(cyclopenten-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopentenyl groups at the 4 and 6 positions. Pyrimidines are known for their significant role in various biological processes and their presence in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di(cyclopenten-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentenyl-substituted precursors with pyrimidine derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include steps such as:
Preparation of Cyclopentenyl Precursors: Using formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate.
Cyclization Reaction: The cyclopentenyl precursors are then reacted with pyrimidine derivatives under controlled conditions, often involving catalysts and specific solvents.
Chemical Reactions Analysis
Types of Reactions: 4,6-Di(cyclopenten-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4,6-Di(cyclopenten-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Di(cyclopenten-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and CDK2 inhibition.
Pyrimido[4,5-d]pyrimidine: Studied for its diverse biological efficacy.
Azinyl Azolyl Pyrimidines: Investigated for their hybrid structures and potential biological activities.
Uniqueness: 4,6-Di(cyclopenten-1-yl)pyrimidine is unique due to its specific substitution pattern with cyclopentenyl groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
4,6-di(cyclopenten-1-yl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-2-6-11(5-1)13-9-14(16-10-15-13)12-7-3-4-8-12/h5,7,9-10H,1-4,6,8H2 |
InChI Key |
IPNTXDNBFAPDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC(=NC=N2)C3=CCCC3 |
Origin of Product |
United States |
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